molecular formula C12H12ClNO B15067498 6-Chloro-1-ethyl-8-methylquinolin-4(1H)-one

6-Chloro-1-ethyl-8-methylquinolin-4(1H)-one

Cat. No.: B15067498
M. Wt: 221.68 g/mol
InChI Key: XKVHONDAUWTTQK-UHFFFAOYSA-N
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Description

6-Chloro-1-ethyl-8-methylquinolin-4(1H)-one is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are often explored for their potential as antimicrobial, antiviral, anticancer, and anti-inflammatory agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-ethyl-8-methylquinolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and ethyl acetoacetate.

    Cyclization: The reaction proceeds through a cyclization process, often using a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-ethyl-8-methylquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide or other nucleophiles in an appropriate solvent.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Investigated for their antimicrobial and antiviral properties.

    Medicine: Explored for their potential as anticancer and anti-inflammatory agents.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-1-ethyl-8-methylquinolin-4(1H)-one involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    6-Chloroquinoline: A simpler derivative with similar biological activities.

    8-Methylquinoline: Another derivative with potential antimicrobial properties.

    1-Ethylquinolin-4(1H)-one: A related compound with different substitution patterns.

Uniqueness

6-Chloro-1-ethyl-8-methylquinolin-4(1H)-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity compared to other quinoline derivatives.

Properties

Molecular Formula

C12H12ClNO

Molecular Weight

221.68 g/mol

IUPAC Name

6-chloro-1-ethyl-8-methylquinolin-4-one

InChI

InChI=1S/C12H12ClNO/c1-3-14-5-4-11(15)10-7-9(13)6-8(2)12(10)14/h4-7H,3H2,1-2H3

InChI Key

XKVHONDAUWTTQK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=O)C2=C1C(=CC(=C2)Cl)C

Origin of Product

United States

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